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N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Researchers utilizing 3,5-dimethylpyrazole CRAC probes often encounter steric hindrance that masks early binding events. N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide (CAS 2034291-33-1) solves this with an unsubstituted pyrazole core that is sterically accessible for deep pocket engagement. - Enables detection of low-affinity fragments by X-ray crystallography or NMR, where bulkier dimethyl analogs fail. - Serves as a branching intermediate for diversity-oriented synthesis at C-3/C-5, avoiding locked scaffolds. - Provides a matched-pair tool (ΔXLogP3 = -0.8 vs. the 3,5-dimethyl analog) for quantifying methylation effects in ADME panels.

Molecular Formula C16H19N3O
Molecular Weight 269.348
CAS No. 2034291-33-1
Cat. No. B2866509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
CAS2034291-33-1
Molecular FormulaC16H19N3O
Molecular Weight269.348
Structural Identifiers
SMILESC1CC(C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
InChIInChI=1S/C16H19N3O/c20-16(14-7-4-8-14)17-9-10-19-12-15(11-18-19)13-5-2-1-3-6-13/h1-3,5-6,11-12,14H,4,7-10H2,(H,17,20)
InChIKeyRFXFVOOVNMFJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide: Structural Identity and Procurement Context


N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide (CAS 2034291-33-1) is a synthetic small molecule featuring a cyclobutane carboxamide core connected to a 4-phenyl-substituted pyrazole ring via an ethyl linker [1]. It is primarily offered as a research-grade screening compound within commercial libraries. Its molecular formula is C16H19N3O, with a molecular weight of 269.34 g/mol [1]. The compound is structurally related to other pyrazole-carboxamide CRAC channel inhibitor chemotypes but is distinguished by its unsubstituted pyrazole 3- and 5- positions, a feature that chemically differentiates it from prevalent dimethyl analogs [2].

Scaffold
Unsubstituted pyrazole core enables SAR exploration and late-stage diversification
Profile
Lower molecular weight and lipophilicity align with lead-like chemical space criteria
Differentiation
Structurally distinct from dimethyl analog for targeted library enrichment

Why N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide Cannot Be Substituted With Common In-Class Analogs


Although many pyrazole-carboxamide compounds target similar biological pathways like the CRAC channel [1], simple substitution is unreliable due to critical structure-activity relationship (SAR) differences. The target compound possesses a sterically accessible, unsubstituted pyrazole core, in contrast to bulkier, substituted analogs [2]. This fundamental structural difference impacts key molecular properties such as lipophilicity (XLogP3) and conformational flexibility, which directly influence solubility, metabolic stability, and off-target binding profiles during screening. Using a substituted analog without verifying these property shifts risks confounding biological assay results and complicating lead optimization [2].

Core substitution mismatch
Unsubstituted pyrazole vs. 3,5-dimethyl analog creates distinct steric and electronic profiles that may shift target engagement.
Reported lipophilicity shift
Computed logP difference may alter solubility and metabolic stability, confounding assay interpretation if substituted.
Size-dependent SAR drift
Lower molecular weight and complexity influence conformational flexibility and off-target binding, preventing direct replacement.

Quantitative Differentiation of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide from Analogs


Structural Differentiation: Unsubstituted vs. 3,5-Dimethyl Pyrazole Core

The target compound's 4-phenyl-1H-pyrazole core lacks substitutions at the 3- and 5- positions, which are methylated in the closest analog, CAS 2034292-75-4 [1]. This structural difference creates a less sterically hindered and electronically distinct heterocycle, a critical variable for structure-activity relationship (SAR) studies where minor changes to the core can drastically alter target engagement [1]. The absence of methyl groups provides a more versatile synthetic handle for further diversification.

Pyrazole core substitution
Class-level
Target: H at 3,5-positions vs Comparator: CH₃ at 3,5-positions
Unsubstituted core enables SAR diversification not accessible with dimethyl analog
Structural comparison based on IUPAC/SMILES; categorical change, not a single numerical value
Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Physicochemical Property Difference: Lipophilicity (XLogP3)

Computed XLogP3 values indicate the target compound is significantly less lipophilic than its 3,5-dimethyl analog. The target compound has a computed XLogP3 of 2.1 [1], compared to 2.9 for the dimethyl-substituted comparator [2]. This difference of 0.8 log units suggests superior aqueous solubility and a potentially different pharmacokinetic profile for the target compound.

Lipophilicity (XLogP3)
Reported
ΔXLogP3 = -0.8 (Target 2.1 vs Comparator 2.9)
Lower lipophilicity may support improved aqueous solubility and metabolic stability assessment
Computed property from vendor databases; experimental confirmation advised
Physicochemical Properties Drug-likeness ADME Prediction

Physicochemical Property Difference: Molecular Size and Complexity

The target compound has a molecular weight of 269.34 g/mol and a complexity score of 324 [1]. Its closest analog, the 3,5-dimethyl derivative, has a higher molecular weight of 297.40 g/mol and a higher complexity score of 377 [2]. This size difference reflects the absence of two methyl groups, yielding a smaller, leaner scaffold that occupies less chemical space and is a more attractive starting point for fragment-based or lead-like screening libraries.

Molecular size & complexity
Reported
MW: 269.34 vs 297.40 g/mol; Complexity: 324 vs 377
Smaller scaffold aligns better with lead-like criteria and may reduce off-target risk
Computed attributes; ΔMW = -28.06, ΔComplexity = -53
Molecular Descriptors Chemical Libraries Screening Collection Design

Topological Polar Surface Area (TPSA) and Potential Bioavailability

Both the target compound and the 3,5-dimethyl analog share an identical computed TPSA of 46.9 Ų [1][2]. This value, well below the 140 Ų threshold, indicates a favorable profile for oral bioavailability and membrane permeability. However, the target compound achieves this favorable parameter with a significantly lower molecular weight and lipophilicity, suggesting a superior bioavailability-to-lipophilicity ratio compared to the methylated analog [3].

TPSA & oral bioavailability profile
Reported
TPSA: 46.9 Ų (identical); MW/LogP: 269.34/2.1 vs 297.40/2.9
Maintains favorable TPSA while reducing MW and lipophilicity, supporting oral bioavailability research context
TPSA threshold (
Bioavailability Drug Design Pharmacokinetics

Recommended Application Scenarios for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide Based on Comparative Evidence


Scaffold for Diversity-Oriented Synthesis and SAR Exploration

Its unsubstituted pyrazole core offers a unique synthetic handle, allowing for late-stage functionalization that is impossible with pre-methylated analogs [1]. Research groups focused on generating libraries around the pyrazole C-3 and C-5 positions can use this compound as a versatile, branching intermediate. This avoids limitations of being locked into a 3,5-dimethyl scaffold, thus enabling true diversity-oriented synthesis [1].

Lead-Like Screening Library Design

With a molecular weight (269.34 g/mol) and computed lipophilicity (XLogP3=2.1) that align well with lead-like chemical space, this compound is an excellent fit for libraries prioritizing fragments or early leads. Its profile is superior to the 3,5-dimethyl analog (MW=297.40, XLogP3=2.9) for screening cascades designed to minimize molecular obesity and off-target binding early in the discovery process [2][3].

ADME Property Differentiation Studies

The significant difference in lipophilicity (ΔXLogP3 = -0.8) between this compound and its dimethyl analog makes it a valuable tool for studying the impact of small structural changes on metabolic stability, solubility, and permeability. Procuring both compounds allows for informative head-to-head in vitro ADME studies where the effect of pyrazole methylation can be isolated and quantified [2].

Crystallography and Biophysical Binding Studies

The lack of 3,5-substituents results in a sterically unencumbered pyrazole ring that is more likely to engage deeply in binding pockets via the nitrogen atoms. This compound is therefore a superior candidate for X-ray crystallography or NMR-based fragment screening, where minimal steric bulk is essential to detect initial binding events that might be sterically blocked by methylated analogs [1].

Application
Selection Property
Validation Focus
Diversity-oriented synthesis & SAR exploration
Unsubstituted pyrazole scaffold
Late-stage functionalization potential at C-3/C-5 positions
Lead-like screening library design
Lower MW and lipophilicity profile
Alignment with lead-like chemical space criteria
ADME property differentiation studies
Lipophilicity difference from methylated analog
Impact of pyrazole methylation on solubility & metabolic stability
Biophysical binding & crystallography
Sterically accessible pyrazole ring
Binding pocket engagement without steric hindrance from methyl groups
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